molecular formula C26H30O5 B1675306 Licoricidin CAS No. 30508-27-1

Licoricidin

Cat. No. B1675306
CAS RN: 30508-27-1
M. Wt: 424.5 g/mol
InChI Key: UKCISAPCNFSMTG-AREMUKBSSA-N
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Description

Licoricidin is a member of the class of hydroxyisoflavans. It is an R-isoflavan with hydroxy groups at positions 7, 2’, and 4’, a methoxy group at position 5, and prenyl groups at positions 6 and 3’. It is isolated from Glycyrrhiza uralensis and exhibits antibacterial activity . It is also a potent anti-metastatic agent, effectively reducing the metastatic and invasive capabilities of malignant prostate cancer cells .


Synthesis Analysis

The biosynthesis of flavonoids like Licoricidin in licorice (Glycyrrhiza uralensis) is a complex process that involves not only the phenylpropanoid biosynthetic pathway but also many other secondary metabolic pathways .


Molecular Structure Analysis

Licoricidin’s molecular structure is analyzed using various techniques such as Integrative Pharmacology-based Research Platform of TCM v2.0 .


Chemical Reactions Analysis

Licoricidin is involved in various chemical reactions. For instance, it has been found to decrease acid production from glucose .


Physical And Chemical Properties Analysis

Licoricidin’s physical and chemical properties include its molecular formula C26H32O5 . It also contains sugars, starch, bitters, resins, essential oils, tannins, inorganic salts, and low levels of nitrogenous constituents such as proteins, individual amino acids, and nucleic acids .

Scientific Research Applications

Antimicrobial Activity

Licoricidin demonstrates potent antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with peptic ulcers and gastric cancer. Studies have shown that licoricidin, along with other flavonoids from licorice, inhibits the growth of H. pylori, including strains resistant to clarithromycin and amoxicillin. This suggests licoricidin's potential as a chemopreventive agent against gastric diseases in H. pylori-infected individuals T. Fukai et al., 2002.

Anticancer Properties

Licoricidin has been extensively studied for its anticancer properties, particularly against gastric cancer. Research indicates that licoricidin suppresses the proliferation of gastric cancer cells, induces apoptosis, and inhibits cell migration and invasion. It acts through downregulating the expression of isoprenyl carboxyl methyltransferase (ICMT) and affecting the Ras signaling pathway, highlighting its potential as a natural product for gastric cancer management Hanwei Ma et al., 2022.

Oral Health Applications

Licoricidin exhibits promising effects in combating oral diseases, contributing to the management of dental caries, periodontitis, candidiasis, and recurrent aphthous ulcers. Its antimicrobial properties against oral pathogens, coupled with its influence on the host immune response, underline its potential in oral healthcare C. Messier et al., 2012.

Anti-Inflammatory Effects

The anti-inflammatory activities of licoricidin, like those of other licorice components, have been demonstrated through its ability to decrease pro-inflammatory markers such as TNF, MMPs, PGE2, and free radicals. This supports its traditional use in treating inflammatory diseases and suggests broader applications in stimulating various system functions Rui-Hua Yang et al., 2016.

Pharmacokinetics and Drug Metabolism

Studies focusing on the pharmacokinetics of licoricidin have identified its interactions with metabolic enzymes, revealing species-specific metabolic profiles and moderate membrane permeability. Such research aids in understanding licoricidin's pharmacological or toxicological properties Lina Shan et al., 2019.

properties

IUPAC Name

4-[(3R)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O5/c1-15(2)6-8-19-22(27)11-10-18(25(19)29)17-12-21-24(31-14-17)13-23(28)20(26(21)30-5)9-7-16(3)4/h6-7,10-11,13,17,27-29H,8-9,12,14H2,1-5H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRZTUJCDFSIHM-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C(C(=C3OC)CC=C(C)C)O)OC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1O)[C@H]2CC3=C(C=C(C(=C3OC)CC=C(C)C)O)OC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952821
Record name 4-[7-Hydroxy-5-methoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Licoricidin

CAS RN

30508-27-1
Record name (+)-Licoricidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30508-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licoricidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030508271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[7-Hydroxy-5-methoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LICORICIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/929XTD20VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
734
Citations
L Shan, G Zhang, Z Guo, X Shi - Life sciences, 2019 - Elsevier
… In this study, we explored the inhibition of licoricidin against 11 UGT and eight CYP isoforms… of licoricidin among six species. PAMPA was used to investigate licoricidin permeability at …
Number of citations: 6 www.sciencedirect.com
K Vaillancourt, G LeBel, G Pellerin, A Ben Lagha… - Antibiotics, 2021 - mdpi.com
… was to investigate the effects of licoricidin and glabridin, two … licoricidin and glabridin exhibit a marked antibacterial activity against S. mutans. Glabridin and, to a lesser extent, licoricidin …
Number of citations: 14 www.mdpi.com
S Ji, S Tang, K Li, Z Li, W Liang, X Qiao, Q Wang… - Toxicology and Applied …, 2017 - Elsevier
… By screening the cytotoxic activities of 122 licorice compounds against SW480 human colorectal adenocarcinoma cells, we found that licoricidin (LCD) inhibited SW480 cell viability with …
Number of citations: 47 www.sciencedirect.com
HS Lee, J Kim, HG Choi, EK Kim, CD Jun - Journal of Investigative …, 2021 - Elsevier
… of licoricidin in AD by modulating T-cell activation with molecular mechanisms. Licoricidin … type 1 was predicted to interact physically with licoricidin in T cells in silico analysis, the …
Number of citations: 6 www.sciencedirect.com
SY Park, SJ Kwon, SS Lim, JK Kim, KW Lee… - International journal of …, 2016 - mdpi.com
… arrest, and licoricidin, which inhibits metastasis. This study examined whether HEGU and licoricidin inhibit metastasis using the 4T1 mammary cancer model. Both HEGU and licoricidin …
Number of citations: 38 www.mdpi.com
VD La, S Tanabe, C Bergeron, S Gafner… - Journal of …, 2011 - Wiley Online Library
Background: Inflammatory cytokines and matrix metalloproteinases (MMPs) produced by resident and inflammatory cells in response to periodontopathogens play a major role in the …
Number of citations: 59 aap.onlinelibrary.wiley.com
S Tanabe, J Desjardins, C Bergeron… - Journal of Breath …, 2012 - iopscience.iop.org
… extract, licoricidin, and licorisoflavan A on VSC production in a saliva model were also tested. We first showed that licoricidin and … The licorice extract and the two isolates licoricidin and …
Number of citations: 32 iopscience.iop.org
T Hatano, Y Shintani, Y Aga, S Shiota… - Chemical and …, 2000 - jstage.jst.go.jp
… The MRSA strain OM481 was incubated in the presence of licoricidin at a concentration of 8 ug/ml, where licoricidin showed the reduction of the Mle of oxacillin. After the incubation of …
Number of citations: 196 www.jstage.jst.go.jp
H Ma, F Wu, Y Bai, T Wang, S Ma, L Guo… - Frontiers in …, 2022 - frontiersin.org
… of licoricidin against gastric cancer remains unclear. In this study, we comprehensively explored the effects of licoricidin … Our results revealed that licoricidin exhibited multiple anti-gastric …
Number of citations: 5 www.frontiersin.org
Y Wang, S Wang, J Liu, Y Lu, D Li - Chemico-Biological Interactions, 2018 - Elsevier
… In the present study, the cytotoxic effects of gemcitabine and licoricidin were evaluated in OS cells. Moreover, we further investigated whether licoricidin could enhance gemcitabine-…
Number of citations: 13 www.sciencedirect.com

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